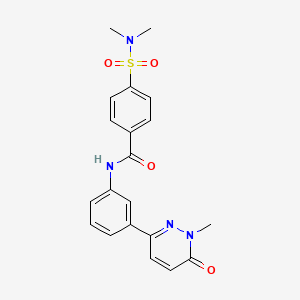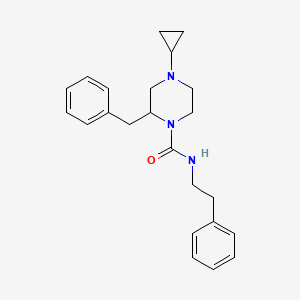
2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide is a chemical compound with the molecular formula C21H25N3O and a molecular weight of 335.451. It is a synthetic fragment that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthesis of 1-substituted fentanyl analogs, which are structurally similar to the compound , has been studied, and it was found that replacing the phenyl group of the phenethyl tail of fentanyl with alkyl, ethereal, and nitrile moieties could achieve a higher therapeutic index .Molecular Structure Analysis
The molecular structure of 2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide is complex and involves several functional groups. The benzyl and cyclopropyl groups are attached to the piperazine ring, which is further substituted with a carboxamide group. The exact structure and conformation of this compound would require further analysis using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. Reactions at the benzylic position are very important for synthesis problems . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique
Synthesis Methodologies and Crystal Structures
- Synthesis and Crystal Structure Analysis : Compounds with cyclopropyl and benzyl groups have been synthesized for potential anticancer screening. For example, a compound from a 1H-1,2,3-triazole-4-carboxamide library was synthesized through Dimroth reaction and amidation, showing specific crystal packing interactions and molecular orientations (Pokhodylo, Slyvka, & Pavlyuk, 2021).
Antimicrobial and Anticancer Applications
- Antimicrobial Activity : The synthesis of new pyridine derivatives showed variable and modest antimicrobial activity against investigated strains of bacteria and fungi, indicating the potential of cyclopropyl and benzyl groups in contributing to antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
- Synthesis of Leucine-based Cyclic Dipeptides : Cyclic dipeptides containing benzyl groups have been synthesized, showcasing the versatility of these groups in peptide synthesis and potential therapeutic applications (Haidukevich, Popova, Kurman, & Knizhnikov, 2020).
Novel Reactions and Compound Synthesis
- Novel Reaction Mechanisms : The study of donor-acceptor cyclopropenecarboxamides revealed innovative intramolecular 1,4-addition reactions to synthesize complex nonatriene derivatives, illustrating the cyclopropyl group's role in novel synthetic pathways (Deng, Jing, Zavalij, & Doyle, 2015).
Orientations Futures
Piperidines and their derivatives, which include 2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide, are a significant area of research in the pharmaceutical industry . Future research directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propriétés
IUPAC Name |
2-benzyl-4-cyclopropyl-N-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-23(24-14-13-19-7-3-1-4-8-19)26-16-15-25(21-11-12-21)18-22(26)17-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCPZWAVTMGACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-ethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2863149.png)
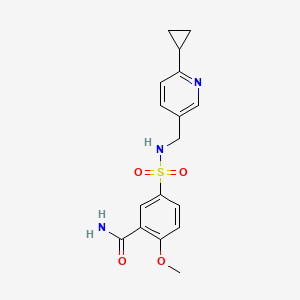
![2-[[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2863151.png)

![4-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2863155.png)
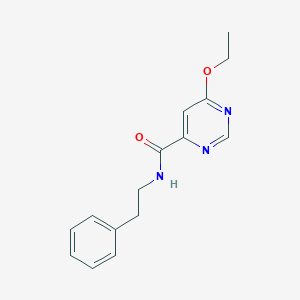
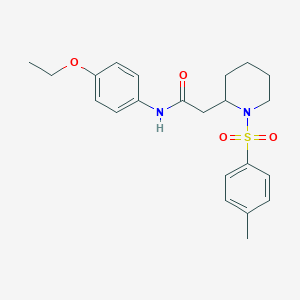
![1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2863160.png)
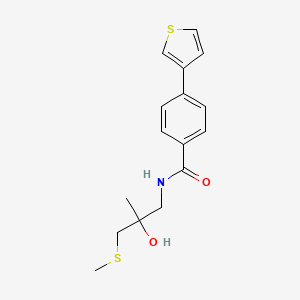
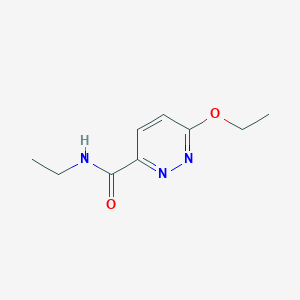
acetyl]amino}acetic acid](/img/structure/B2863166.png)
![2-((1-(4-fluorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2863167.png)
